molecular formula C3H2Cl3NaO2 B15179576 Propanoic acid, 2,2,3-trichloro-, sodium salt CAS No. 3562-98-9

Propanoic acid, 2,2,3-trichloro-, sodium salt

Cat. No.: B15179576
CAS No.: 3562-98-9
M. Wt: 199.39 g/mol
InChI Key: LUNDRZAKDNXYRX-UHFFFAOYSA-M
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Description

Sodium 2,2,3-trichloropropanoate is a chemical compound with the molecular formula C3H4Cl3NaO2 It is a sodium salt derivative of 2,2,3-trichloropropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2,3-trichloropropanoate typically involves the neutralization of 2,2,3-trichloropropanoic acid with sodium hydroxide. The reaction can be represented as follows:

C3H5Cl3O2+NaOHC3H4Cl3NaO2+H2O\text{C3H5Cl3O2} + \text{NaOH} \rightarrow \text{C3H4Cl3NaO2} + \text{H2O} C3H5Cl3O2+NaOH→C3H4Cl3NaO2+H2O

This reaction is usually carried out in an aqueous medium at room temperature, ensuring complete neutralization and formation of the sodium salt.

Industrial Production Methods: Industrial production of sodium 2,2,3-trichloropropanoate may involve continuous processes to ensure high yield and purity. The process typically includes the controlled addition of sodium hydroxide to a solution of 2,2,3-trichloropropanoic acid, followed by crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2,3-trichloropropanoate can undergo various chemical reactions, including:

    Reduction: The compound can be reduced to form less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 2,2,3-trichloropropanoic acid and sodium hydroxide.

Common Reagents and Conditions:

    Reduction: Common reducing agents include zinc in acidic conditions.

    Substitution: Reagents such as sodium sulfide can be used for nucleophilic substitution.

    Hydrolysis: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.

Major Products:

Scientific Research Applications

Sodium 2,2,3-trichloropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,2,3-trichloropropanoate involves its interaction with various molecular targets. In environmental applications, it acts as an electron acceptor in reductive dechlorination processes, facilitating the breakdown of chlorinated hydrocarbons. The pathways involved include β-elimination and hydrogenolysis, leading to the formation of less chlorinated and more environmentally benign products .

Comparison with Similar Compounds

  • 2,2,3-Trichloropropanoic acid
  • 1,2,3-Trichloropropane
  • 2,3-Dichloropropanoic acid

Comparison: Sodium 2,2,3-trichloropropanoate is unique due to its sodium salt form, which enhances its solubility in water compared to its parent acid. This property makes it more suitable for aqueous-phase reactions and applications. Additionally, its specific reactivity patterns, such as its ability to undergo reductive dechlorination, distinguish it from other chlorinated propanoates .

Properties

CAS No.

3562-98-9

Molecular Formula

C3H2Cl3NaO2

Molecular Weight

199.39 g/mol

IUPAC Name

sodium;2,2,3-trichloropropanoate

InChI

InChI=1S/C3H3Cl3O2.Na/c4-1-3(5,6)2(7)8;/h1H2,(H,7,8);/q;+1/p-1

InChI Key

LUNDRZAKDNXYRX-UHFFFAOYSA-M

Canonical SMILES

C(C(C(=O)[O-])(Cl)Cl)Cl.[Na+]

Origin of Product

United States

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